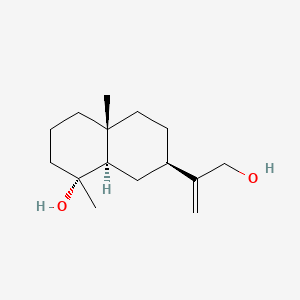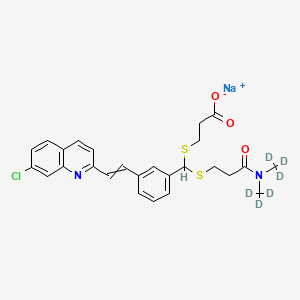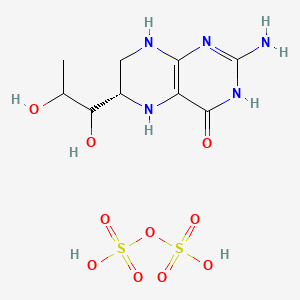
(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate: is a complex organic compound with significant potential in various scientific fields This compound features a tetrahydropteridinone core, which is a crucial structure in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydropteridinone core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of the amino group: This step often involves nucleophilic substitution reactions using reagents like ammonia or amines.
Addition of the dihydroxypropyl group: This can be accomplished through hydroxylation reactions using oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization: Utilizing high-pressure reactors to ensure efficient formation of the tetrahydropteridinone core.
Continuous flow reactors:
Purification processes: Including crystallization and chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate: undergoes various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized derivatives: Such as ketones or aldehydes.
Reduced derivatives: More saturated forms of the original compound.
Substituted derivatives: Compounds with various functional groups replacing the amino group.
科学研究应用
(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or a precursor to bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism by which (6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, particularly those involving tetrahydropteridinone derivatives.
相似化合物的比较
(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate: can be compared with other similar compounds, such as:
Tetrahydrobiopterin: A naturally occurring compound with a similar core structure but different functional groups.
Folic Acid: Another pteridine derivative with significant biological activity.
Methotrexate: A synthetic compound with a pteridine core used as a chemotherapy agent.
This compound , distinguishing it from other related compounds.
属性
IUPAC Name |
(6S)-2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfo hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3.H2O7S2/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-8(2,3)7-9(4,5)6/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H,1,2,3)(H,4,5,6)/t3?,4-,6?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQCNNFCOOFVNL-VOUZKQOXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C([C@@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721148 |
Source


|
| Record name | (6S)-2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfo hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103130-45-6 |
Source


|
| Record name | (6S)-2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfo hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
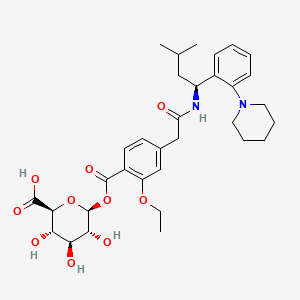
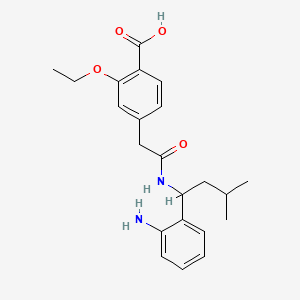

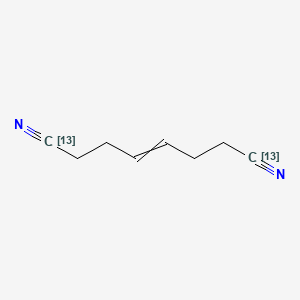
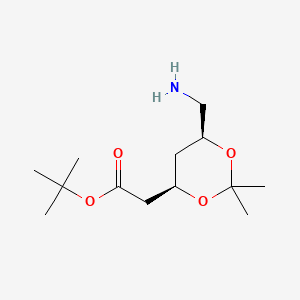
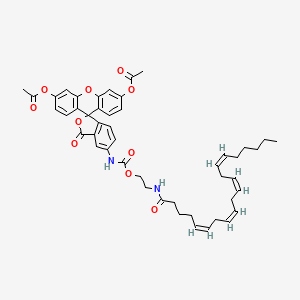
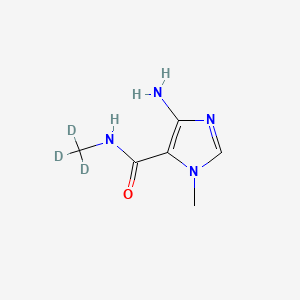
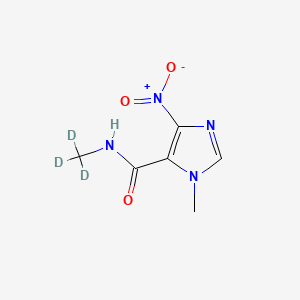
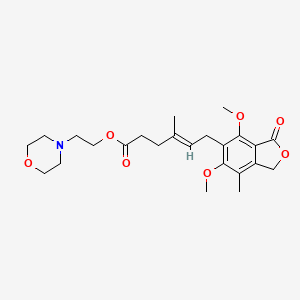
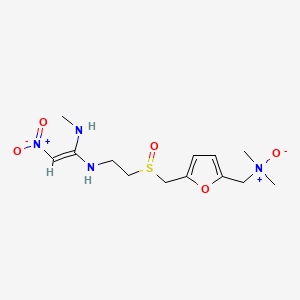
![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)
